molecular formula C24H23N3O4S B2775168 2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941955-93-7

2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2775168
CAS No.: 941955-93-7
M. Wt: 449.53
InChI Key: SEOLUWHQJNGLMO-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17-11-13-19(14-12-17)15-25-23(28)16-26-21-9-5-6-10-22(21)32(30,31)27(24(26)29)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOLUWHQJNGLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C24H23N3O5SC_{24}H_{23}N_{3}O_{5}S with a molecular weight of approximately 465.5 g/mol. The structure features a benzo[e][1,2,4]thiadiazine core with various functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC24H23N3O5S
Molecular Weight465.5 g/mol
CAS Number941950-81-8

Mechanisms of Biological Activity

Research indicates that derivatives of the benzo[e][1,2,4]thiadiazine scaffold exhibit significant biological activities. Key mechanisms include:

  • Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) : This compound has been shown to selectively inhibit PI3Kδ, which is crucial in various cellular processes such as growth and metabolism. This selectivity suggests potential applications in treating cancers and autoimmune diseases.
  • Antitumor Activity : The presence of the electrophilic center in the compound's structure may facilitate interactions with DNA, leading to antitumor effects similar to those observed in some benzodiazepines .
  • Redox Activity : The 1,1-dioxide moiety can engage in redox reactions, acting as an electron acceptor or donor under certain conditions, which may enhance its therapeutic efficacy.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of compounds similar to the target molecule:

  • Antitumor Studies : A study demonstrated that related thiadiazine compounds exhibited cytotoxicity against various cancer cell lines. The mechanism involved DNA intercalation and disruption of cellular processes .
  • Pharmacological Screening : In vitro assays showed that compounds with similar structures had significant inhibitory effects on PI3Kδ activity with IC50 values in the low micromolar range.

Potential Therapeutic Applications

Given its biological activity profile, this compound may have several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit PI3Kδ positions it as a candidate for cancer therapies targeting specific tumor types.
  • Autoimmune Diseases : The selective inhibition of PI3Kδ could also be beneficial in treating autoimmune conditions where this pathway is dysregulated.

Q & A

Q. What analytical workflows ensure reproducibility in scale-up synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
  • DoE optimization : Use response surface methodology to refine temperature, solvent ratio, and catalyst loading .

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